molecular formula C10H12F2N2O B1434636 4,5-Difluoro-2-(morpholin-4-yl)aniline CAS No. 1803603-89-5

4,5-Difluoro-2-(morpholin-4-yl)aniline

Cat. No.: B1434636
CAS No.: 1803603-89-5
M. Wt: 214.21 g/mol
InChI Key: STMZAHAENSSYNS-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(morpholin-4-yl)aniline is an organic compound with the molecular formula C10H12F2N2O. It is characterized by the presence of two fluorine atoms and a morpholine ring attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(morpholin-4-yl)aniline typically involves the reaction of 4,5-difluoro-2-nitroaniline with morpholine. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aniline derivatives .

Scientific Research Applications

4,5-Difluoro-2-(morpholin-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms and morpholine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4,5-Difluoro-2-(morpholin-4-yl)aniline is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can enhance its stability and binding properties compared to similar compounds .

Properties

IUPAC Name

4,5-difluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMZAHAENSSYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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